METHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE
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Overview
Description
METHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps. One common approach starts with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions, followed by the acylation of the resulting intermediate with acetic anhydride. Finally, the benzoate ester is formed through esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Key steps include the use of high-efficiency catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of METHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzophenone: Shares the chlorophenyl group but lacks the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core.
1-(4-Chlorobenzhydryl)piperazine: Contains a chlorophenyl group and a piperazine ring, differing in structure and properties.
Amlodipine maleate: A pharmaceutical compound with a chlorophenyl group, used for different therapeutic purposes.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
methyl 4-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O4/c1-34-22(32)15-4-8-17(9-5-15)25-20(31)13-30-23(33)28-10-11-29-19(21(28)27-30)12-18(26-29)14-2-6-16(24)7-3-14/h2-12H,13H2,1H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBXGFFFAIALIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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